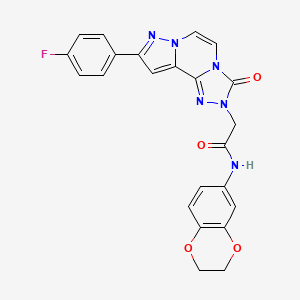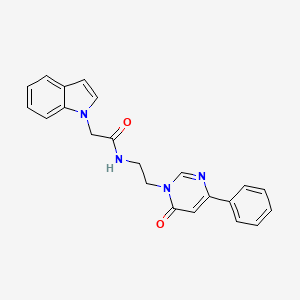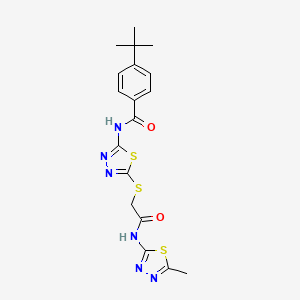
1-(3-(Trifluoromethyl)phenyl)ethanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Trifluoromethyl)phenyl)ethanamine hydrochloride is a compound of interest in the field of organic chemistry, particularly in the synthesis of pharmaceuticals. It is a derivative of ethanamine with a trifluoromethyl group attached to the phenyl ring, which can influence the physical and chemical properties of the molecule.
Synthesis Analysis
The synthesis of chiral amines such as 1-(3-(Trifluoromethyl)phenyl)ethanamine is a topic of significant research due to their importance in pharmaceuticals. An efficient synthesis method for a related compound, (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine, was reported using a bienzyme cascade system involving R-ω-transaminase and alcohol dehydrogenase . This method achieved high enantiomeric excess, indicating its potential for producing chiral amines with high purity.
Molecular Structure Analysis
While the provided papers do not directly discuss the molecular structure of this compound, they do provide insights into related compounds. For example, the crystal structure of a related compound, 1-(5-chloro-2-hydroxyphenyl)ethanone, was determined using single crystal XRD and characterized by various physicochemical techniques . This suggests that similar techniques could be applied to determine the molecular structure of this compound.
Chemical Reactions Analysis
The papers discuss various chemical reactions involving phenyl compounds. For instance, 1,1,1-tris(hydroxymethyl)ethane was used as a ligand in copper-catalyzed cross-coupling reactions to form C-N, C-S, and C-O bonds with aryl iodides . Additionally, 3-hydroxy-2-(trialkylsilyl)phenyl triflates were used as precursors for regioselective phenol derivatives . These studies highlight the reactivity of phenyl compounds and their potential in chemical synthesis, which could be relevant to the reactions of this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of phenyl ethanamine derivatives can be influenced by substituents on the phenyl ring. For example, the presence of a trifluoromethyl group can affect the molecule's acidity, basicity, and lipophilicity. The papers do not directly provide data on the physical and chemical properties of this compound, but the methodologies used in the characterization of related compounds, such as melting point, elemental analysis, and spectroscopic techniques, could be applied to this compound as well .
Aplicaciones Científicas De Investigación
Photoaffinity Probes :
- A study conducted by Platz et al. (1991) explored the photolysis of 3-aryl-3-(trifluoromethyl)diazirines, which are structurally related to 1-(3-(Trifluoromethyl)phenyl)ethanamine hydrochloride. The research highlighted the intermediacy of a singlet carbene and the potential limitations of these compounds in biological systems due to possible reversal of the photoinsertion process (Platz et al., 1991).
Synthesis of Novel Anorexigene :
- Research by Pichat and Tostain (1979) involved the synthesis of a novel anorexigene marked with carbon-14 using 3-trifluoromethylthio phenylmagnesium bromide, a compound related to this compound. The study demonstrated an innovative approach to labeling and tracing compounds in biological research (Pichat & Tostain, 1979).
Development of Polybenzimidazopyrrolones :
- In a study by Tao et al. (2014), aromatic tetraamines containing multiple trifluoromethyl groups were synthesized for creating fluorinated polybenzimidazopyrrolones. These compounds displayed excellent alkaline-hydrolysis resistance, important for materials science and polymer chemistry (Tao et al., 2014).
Antiamoebic Activity :
- Zaidi et al. (2015) synthesized chalcones with N-substituted ethanamine, structurally similar to this compound. These compounds were evaluated for antiamoebic activity, highlighting the potential of such structures in antimicrobial research (Zaidi et al., 2015).
Efficient Synthesis of Aprepitant :
- Brands et al. (2003) described the stereoselective synthesis of Aprepitant, an NK1 receptor antagonist. The process involved a compound structurally related to this compound, showcasing its relevance in synthesizing clinically significant molecules (Brands et al., 2003).
Novel Polyimides Synthesis :
- Yin et al. (2005) reported the synthesis of new fluorine-containing polyimides using a novel fluorinated aromatic diamine monomer. This research contributes to the development of materials with outstanding thermal and mechanical properties, relevant in material science and engineering (Yin et al., 2005).
Safety and Hazards
Propiedades
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N.ClH/c1-6(13)7-3-2-4-8(5-7)9(10,11)12;/h2-6H,13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVAGOCFOAYRDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2507093.png)

![2-{4-[1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide](/img/structure/B2507096.png)
![Tert-butyl (1R,2S,6S,7R)-8-oxo-4-azatricyclo[5.2.2.02,6]undecane-4-carboxylate](/img/structure/B2507098.png)
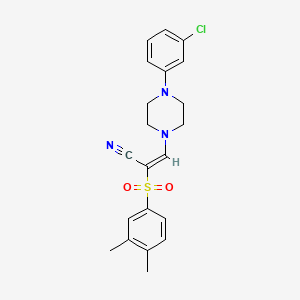

![N-(2-Methoxyethyl)-N-[(2-methylpyrazol-3-yl)methyl]but-2-ynamide](/img/structure/B2507103.png)
![2-(2-methoxyphenoxy)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2507105.png)
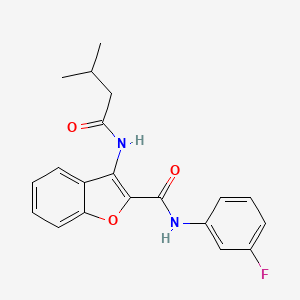
![Methyl 7-chloroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B2507108.png)
